

The Biological Activity of Caproleic Acid (9-Decenoic Acid): A Technical Guide

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Compound of Interest

Compound Name: 9-Decenoic acid

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December 18, 2025

Introduction

Caproleic acid, systematically known as **9-decenoic acid**, is a monounsaturated medium-chain fatty acid (MCFA) with the chemical formula $C_{10}H_{18}O_2$.^{[1][2][3]} This document serves as an in-depth technical guide on the biological activities of **9-decenoic acid**, summarizing current scientific understanding of its antimicrobial, anti-inflammatory, and anticancer properties, as well as its potential role in metabolic regulation. This guide provides quantitative data, detailed experimental protocols, and visualizations of implicated signaling pathways to support further research and drug development efforts. While some biological activities have been reported, it is important to note that research into the specific mechanisms and quantitative efficacy of **9-decenoic acid** is ongoing, with some information being extrapolated from studies on structurally related fatty acids.

Physicochemical Properties

9-Decenoic acid is a colorless liquid at room temperature with a waxy, and somewhat fruity and milky odor.^{[4][5]} It is sparingly soluble in water but soluble in organic solvents like alcohol.^[4]

| Property | Value | Reference(s) |
|-------------------|---------------------|--------------|
| Molecular Formula | C10H18O2 | [1][3] |
| Molecular Weight | 170.25 g/mol | [1] |
| CAS Number | 14436-32-9 | [1] |
| Melting Point | 26.5 °C | |
| Boiling Point | 270 °C | |
| Density | 0.918 g/mL at 25 °C | |

Antimicrobial and Anti-Biofilm Activity

9-Decenoic acid has demonstrated broad-spectrum antimicrobial activity against a range of microorganisms, including bacteria and fungi.[4] Its ability to inhibit microbial growth and biofilm formation makes it a compound of interest for the development of novel antimicrobial agents.[4][6]

Quantitative Antimicrobial Data

The antimicrobial efficacy of **9-decenoic acid** is typically quantified by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). While specific data for **9-decenoic acid** is emerging, the following table includes available data and comparative values for other decenoic acid isomers.

Table 1: Minimum Inhibitory Concentrations (MIC) of **9-Decenoic Acid** and Related Isomers

| Microorganism | 9-Decenoic Acid (µg/mL) | cis-2-Decenoic Acid (µg/mL) | 10-Hydroxy-2-decenoic Acid (µM) |
|------------------------------|-------------------------|--|---------------------------------|
| Gram-Positive Bacteria | | | |
| Staphylococcus aureus | 62.5 - 125[4] | ~500 (growth inhibition)[7] | 23–44[7] |
| Staphylococcus epidermidis | 125 - 250[4] | Data not available | Data not available |
| Streptococcus alactolyticus | Data not available | Data not available | 23–44[7] |
| Staphylococcus intermedius B | Data not available | Data not available | 23–44[7] |
| Staphylococcus xylosus | Data not available | Data not available | 23–44[7] |
| Gram-Negative Bacteria | | | |
| Pseudomonas aeruginosa | 500 - 1000[4] | No growth inhibition at concentrations tested[7] | No activity[7] |
| Klebsiella pneumoniae | 250 - 500[4] | Data not available | Data not available |
| Escherichia coli O157:H7 | 125 - 250[4] | Data not available | 40–43[7] |
| Fungi | | | |
| Candida albicans | 125 - 250[4] | Data not available | Data not available |

Experimental Protocols

This protocol outlines the broth microdilution method for determining the MIC of **9-decenoic acid**.

Materials:

- **9-decenoic acid**
- Test microorganisms (bacterial and fungal strains)
- Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Sterile 96-well microtiter plates
- Spectrophotometer
- Incubator

Procedure:

- Preparation of Inoculum: Culture the test microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5×10^5 CFU/mL).
- Serial Dilutions: Prepare a stock solution of **9-decenoic acid** in a suitable solvent (e.g., ethanol or DMSO). Perform two-fold serial dilutions of the stock solution in the growth medium within the 96-well plate.
- Inoculation: Add the standardized microbial inoculum to each well containing the diluted **9-decenoic acid**. Include a positive control (inoculum without the test compound) and a negative control (broth only).
- Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for 24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of **9-decenoic acid** that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.^[7]

This protocol describes the crystal violet staining method to assess the ability of **9-decenoic acid** to inhibit biofilm formation.

Materials:

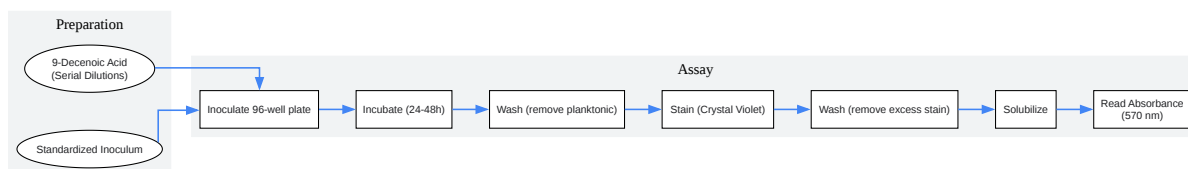
- **9-decenoic acid**
- Biofilm-forming microorganism
- Appropriate growth medium
- Sterile 96-well flat-bottom microtiter plates
- Crystal Violet solution (0.1%)
- Phosphate-Buffered Saline (PBS)
- Ethanol (95%) or other suitable solvent
- Plate reader

Procedure:

- **Inoculum and Treatment:** Prepare a standardized inoculum of the test microorganism. In a 96-well plate, add the inoculum to each well along with varying concentrations of **9-decenoic acid**.
- **Incubation:** Incubate the plate under static conditions for a period that allows for robust biofilm formation (e.g., 24-48 hours) at the optimal growth temperature.
- **Washing:** Gently remove the planktonic (non-adherent) cells by washing the wells with PBS.
- **Staining:** Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
- **Washing:** Remove the crystal violet and wash the wells thoroughly with water to remove excess stain.
- **Solubilization:** Add a solvent (e.g., 95% ethanol) to each well to dissolve the stain bound to the biofilm.
- **Quantification:** Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a plate reader. A reduction in absorbance compared to the untreated control indicates

biofilm inhibition.[7]

Diagram 1: General Workflow for Biofilm Inhibition Assay



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Caption: A flowchart illustrating the key steps of the crystal violet biofilm inhibition assay.

Anti-Inflammatory Activity

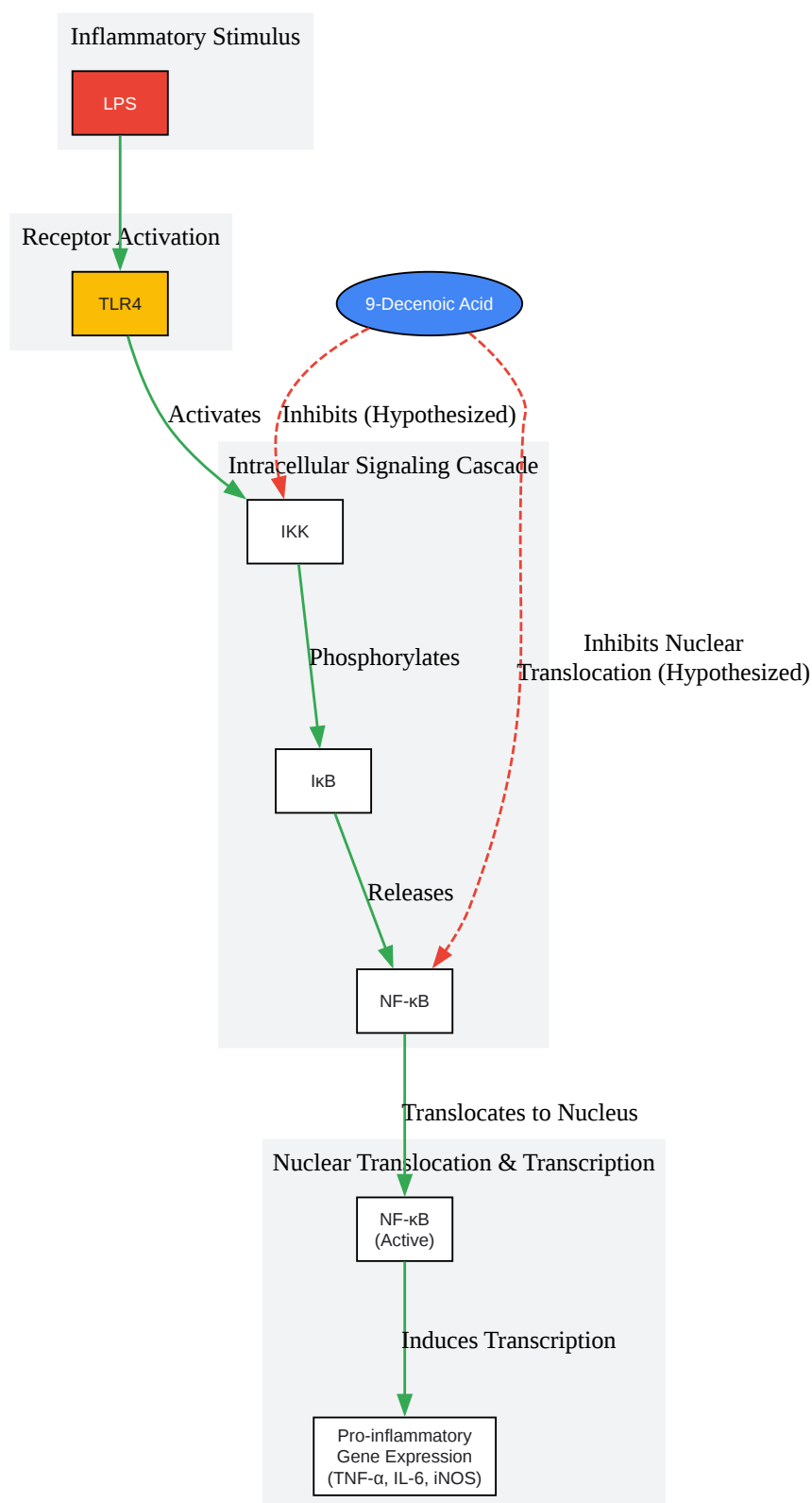
Medium-chain fatty acids have been reported to possess anti-inflammatory properties. While specific quantitative data for **9-decenoic acid** is limited, studies on related compounds suggest a potential mechanism involving the modulation of key inflammatory signaling pathways.

Decanoic acid, for instance, has been shown to inhibit the activation of NF- κ B.[8]

Potential Signaling Pathways

The anti-inflammatory effects of **9-decenoic acid** may be mediated through the inhibition of the NF- κ B signaling pathway and modulation of the PPAR γ receptor.

Diagram 2: Hypothesized Anti-Inflammatory Signaling Pathway of **9-Decenoic Acid**



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Caption: A diagram illustrating the potential inhibition of the NF- κ B signaling pathway by **9-decenoic acid**.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a method to assess the anti-inflammatory activity of **9-decenoic acid** in lipopolysaccharide (LPS)-stimulated murine macrophages (e.g., RAW 264.7 cell line).

Materials:

- **9-decenoic acid**
- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics
- Lipopolysaccharide (LPS) from *E. coli*
- Griess Reagent for nitric oxide (NO) measurement
- ELISA kits for TNF- α and IL-6 quantification
- MTT or other cell viability assay kit

Procedure:

- **Cell Culture and Seeding:** Culture RAW 264.7 cells in DMEM. Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
- **Treatment:** Pre-treat the cells with various concentrations of **9-decenoic acid** for a specified period (e.g., 1 hour).
- **Stimulation:** Stimulate the cells with LPS (e.g., 1 μ g/mL) for a defined incubation time (e.g., 24 hours). Include untreated and LPS-only controls.
- **Nitric Oxide (NO) Measurement:** Collect the cell culture supernatant. Determine the concentration of nitrite (a stable product of NO) using the Griess reagent according to the

manufacturer's instructions.

- **Cytokine Measurement:** Use the collected supernatant to quantify the levels of TNF- α and IL-6 using specific ELISA kits following the manufacturer's protocols.
- **Cell Viability:** Assess the cytotoxicity of **9-decenoic acid** on the RAW 264.7 cells using an MTT assay to ensure that the observed anti-inflammatory effects are not due to cell death.

Anticancer Activity

Preliminary evidence suggests that medium-chain fatty acids may possess anticancer properties. For example, 10-hydroxy-2-decenoic acid (10-HDA), a related compound found in royal jelly, has shown cytotoxic effects against various cancer cell lines.^{[9][10][11]} While specific IC₅₀ values for **9-decenoic acid** are not widely reported, its potential as an anticancer agent warrants further investigation.

Quantitative Anticancer Data

The following table presents IC₅₀ values for related fatty acids against different cancer cell lines for comparative purposes.

Table 2: Cytotoxicity (IC₅₀) of Related Fatty Acids on Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 | Reference(s) |
|----------------------------|-----------|--------------------------|-----------------|--------------|
| 10-Hydroxy-2-decenoic acid | A549 | Human Lung Cancer | 22.68 μ M | [9][10] |
| 10-Hydroxy-2-decenoic acid | NCI-H460 | Human Lung Cancer | 44.03 μ M | [9][10] |
| 10-Hydroxy-2-decenoic acid | NCI-H23 | Human Lung Cancer | 44.79 μ M | [9][10] |
| 10-Hydroxy-2-decenoic acid | MCF-7 | Human Breast Cancer | 42.6 μ g/mL | [11] |
| Decanoic Acid | HCCLM3 | Hepatocellular Carcinoma | ~60 μ M | [12] |
| Decanoic Acid | HepG2 | Hepatocellular Carcinoma | ~80 μ M | [12] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the use of the MTT assay to evaluate the cytotoxic effects of **9-decenoic acid** on cancer cell lines.

Materials:

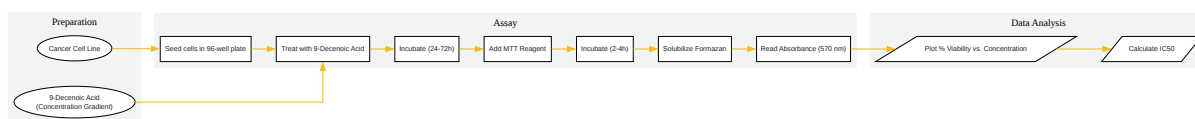
- **9-decenoic acid**
- Cancer cell line(s) of interest
- Appropriate cell culture medium with supplements
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates

- Plate reader

Procedure:

- Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- Treatment: Treat the cells with a range of concentrations of **9-decenoic acid** and incubate for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
- IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated by plotting the percentage of cell viability against the concentration of **9-decenoic acid** and fitting the data to a dose-response curve.

Diagram 3: Workflow for Determining IC50 using MTT Assay



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Caption: A flowchart outlining the process of determining the IC50 value of a compound using the MTT assay.

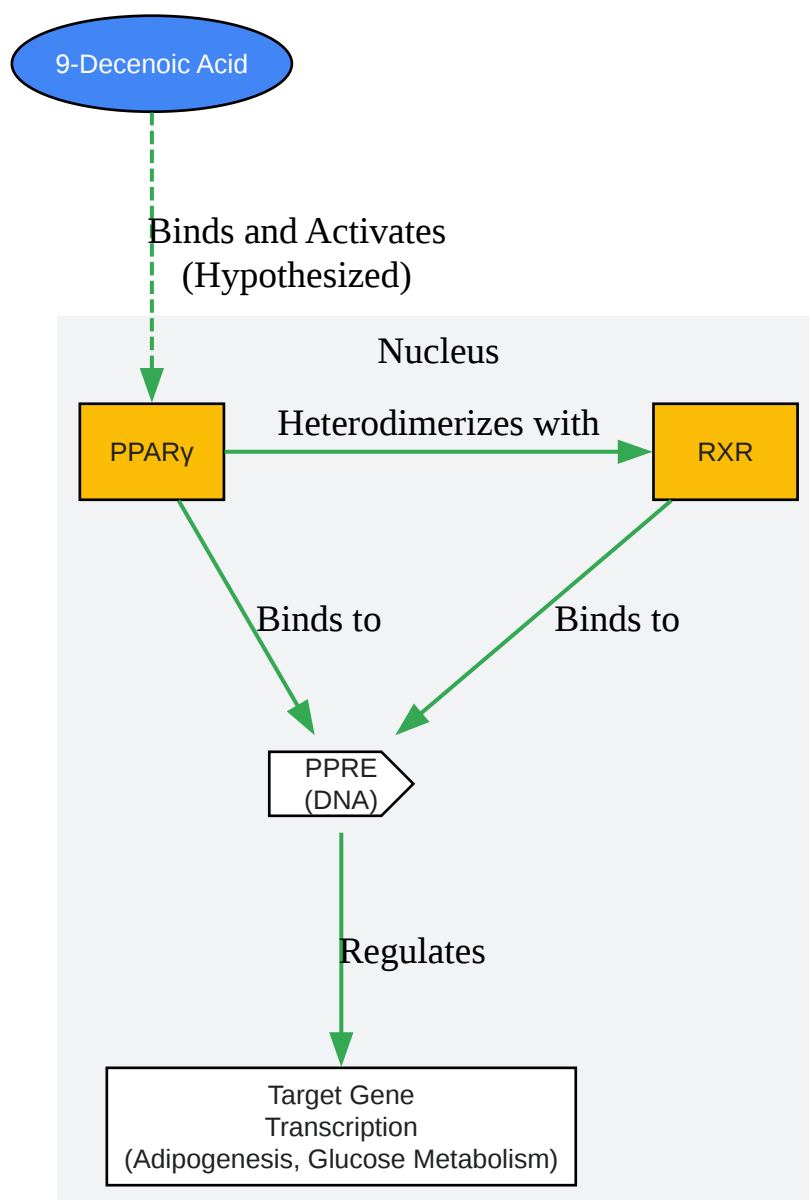
Metabolic Regulation

Medium-chain fatty acids are known to play a role in metabolic regulation. They can act as signaling molecules and energy sources.[\[2\]](#)

Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

PPARs are nuclear receptors that regulate lipid and glucose metabolism.[\[13\]](#) Some fatty acids are natural ligands for PPARs. While direct evidence for **9-decenoic acid** is scarce, related MCFAs have been shown to act as partial agonists of PPAR γ .[\[14\]](#)

Diagram 4: Potential PPAR γ Activation by **9-Decenoic Acid**



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Caption: A diagram showing the hypothesized activation of PPAR γ by **9-decenoic acid**, leading to the regulation of target genes.

Regulation of Ghrelin Secretion

Ghrelin is a peptide hormone that stimulates appetite. Its secretion is regulated by nutrient intake. Long-chain fatty acids have been shown to inhibit ghrelin secretion.^[15] The specific effect of **9-decenoic acid** on ghrelin secretion is an area for further investigation, but it is plausible that as an MCFA, it could also play a role in modulating this orexigenic hormone.

Conclusion and Future Directions

9-Decenoic acid is a medium-chain fatty acid with demonstrated antimicrobial and anti-biofilm properties. Its potential as an anti-inflammatory and anticancer agent is supported by studies on structurally similar compounds, though further research is needed to establish its specific efficacy and mechanisms of action. The experimental protocols and hypothesized signaling pathways presented in this guide provide a framework for future investigations into the therapeutic potential of **9-decenoic acid**. Key areas for future research include:

- **Quantitative Efficacy:** Determining the IC50 and EC50 values of **9-decenoic acid** in various anti-inflammatory and anticancer assays.
- **Mechanism of Action:** Elucidating the precise molecular targets and signaling pathways modulated by **9-decenoic acid**.
- **In Vivo Studies:** Evaluating the efficacy and safety of **9-decenoic acid** in animal models of infection, inflammation, and cancer.
- **Metabolic Effects:** Investigating the specific role of **9-decenoic acid** in the regulation of metabolic processes, including its interaction with PPARs and its effect on ghrelin secretion.

The continued exploration of the biological activities of **9-decenoic acid** holds promise for the development of new therapeutic agents for a variety of diseases.

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